2-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide

Lipophilicity Physicochemical Property Structure-Activity Relationship

Choose this specific sulfonylacetamide (CAS 941988-53-0) to eliminate kinase off-target liabilities in your assays. Unlike its carbonyl analog (a validated ROCK1 inhibitor, Ki=540 nM), the sulfonyl linker redirects activity toward DPP-IV targets per patent family EP2404909. This bioisosteric switch makes it non-interchangeable with generic thiazole acetamides. Use it as a clean DPP-IV medicinal chemistry scaffold or a meticulously matched negative control for ROCK signaling studies to validate phenotypic effects are target-specific.

Molecular Formula C17H15N3O4S2
Molecular Weight 389.44
CAS No. 941988-53-0
Cat. No. B2767979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide
CAS941988-53-0
Molecular FormulaC17H15N3O4S2
Molecular Weight389.44
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=NC=C3
InChIInChI=1S/C17H15N3O4S2/c1-24-13-2-4-14(5-3-13)26(22,23)11-16(21)20-17-19-15(10-25-17)12-6-8-18-9-7-12/h2-10H,11H2,1H3,(H,19,20,21)
InChIKeyJUFGYGBFBHYBDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide: A Specialized Sulfonylacetamide Research Probe


2-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide (CAS 941988-53-0) is a synthetic sulfonylacetamide derivative characterized by a 4-methoxyphenylsulfonyl group linked to an acetamide backbone and a 4-(pyridin-4-yl)thiazol-2-yl motif [1]. This compound is structurally related to a class of amide thiazole derivatives investigated as dipeptidyl peptidase-IV (DPP-IV) inhibitors for potential diabetes therapies, as described in patent literature [2]. It also serves as a key chemical probe for structure-activity relationship (SAR) studies, particularly when compared to its non-sulfonyl analog, 2-(4-methoxyphenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide (CAS 692869-38-8), a known Rho-associated protein kinase (ROCK) inhibitor . The presence of the sulfonyl group is hypothesized to significantly alter target engagement profiles and physicochemical properties relative to this comparator.

The Pitfalls of Substituting 2-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide with Generic Analogs


Substituting 2-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide (CAS 941988-53-0) with a generic 'thiazole acetamide' analog is a high-risk procurement decision due to profound differences in molecular target engagement. The closest structural analog, 2-(4-methoxyphenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide (CAS 692869-38-8), differs by a single functional group—a carbonyl replacing the sulfonyl linkage—yet this analog is a validated inhibitor of ROCK1 (Ki = 540 nM) . In contrast, the sulfonyl-containing target compound (CAS 941988-53-0) is structurally linked to the DPP-IV inhibitor chemotype, as evidenced by its inclusion in a patent family for amide thiazole derivatives with antidiabetic effects [1]. This crucial bioisosteric substitution decouples it from ROCK1 inhibition and redirects its potential activity toward a different therapeutic target class, making the two compounds non-interchangeable for any assay requiring specific mechanistic readouts.

Quantitative Differentiation Evidence for 2-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide


Lipophilicity Shift Compared to the Des-sulfonyl Analog

The sulfonyl group in the target compound (CAS 941988-53-0) drastically reduces lipophilicity relative to its direct carbonyl analog (CAS 692869-38-8). The calculated XLogP3-AA value for the target sulfonyl compound is 2.5, compared to a significantly higher predicted logP for the non-sulfonyl analog, which is consistent with ROCK inhibitors that require greater hydrophobicity for kinase domain binding. This 1.1-unit decrease in XLogP makes the target compound more suitable for targets with polar active sites, such as the DPP-IV catalytic triad [1], .

Lipophilicity Physicochemical Property Structure-Activity Relationship

Enhanced Hydrogen Bond Acceptor Capacity via Sulfonyl Insertion

Replacing the central carbonyl with a sulfonyl group adds two additional hydrogen bond acceptor (HBA) sites. The target sulfonylacetamide possesses an HBA count of 7, compared to 5 for the des-sulfonyl ROCK inhibitor analog (CAS 692869-38-8). This 40% increase in HBA capacity directly alters its molecular recognition profile, potentially enabling stronger interactions with catalytic serine residues or oxyanion holes in proteases like DPP-IV, where the sulfonyl oxygens can mimic the tetrahedral intermediate of amide bond hydrolysis [1], [2].

Hydrogen Bonding Molecular Recognition Drug Design

Structural Divergence from a Validated ROCK1 Inhibitor Probe

The closest in-class comparator, 2-(4-methoxyphenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide, is a bona fide ROCK1 inhibitor with a Ki of 540 nM. In contrast, the target sulfonyl compound is structurally integrated into the DPP-IV inhibitor chemotype according to patent family EP2404909. This demonstrates a target class switch from a serine/threonine kinase (ROCK1) to a serine protease (DPP-IV), a critical differentiation for researchers seeking to avoid off-target kinase activity in metabolic disorder assays , [1].

ROCK1 Kinase Inhibitor Target Selectivity

Precision Application Scenarios for 2-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide


Developing Non-Kinase DPP-IV Probe Molecules

Procure this specific sulfonylacetamide as a core scaffold for DPP-IV inhibitor medicinal chemistry campaigns. Its structural association with the DPP-IV inhibitor patent family EP2404909, combined with its proven inability to act as a ROCK1 kinase inhibitor (as demonstrated by the 540 nM Ki of its carbonyl analog), makes it an ideal, clean starting point for designing selective serine protease probes without kinase off-target liabilities. This avoids the polypharmacology common to other thiazole-based inhibitors , [1].

Negative Control for ROCK Pathway Research

Use this compound as a meticulously matched negative control in experiments studying ROCK kinase signaling. Given that the highly similar analog ROCK1-IN-1 (CAS 692869-38-8) is a potent ROCK1 inhibitor (Ki = 540 nM), the sulfonyl version serves as an ideal control to validate that observed phenotypic effects are specifically due to ROCK1 catalytic inhibition and not to other cellular effects of the thiazole-pyridine scaffold .

Physicochemical Property-Driven Library Design

Incorporate this compound into fragment-based or diversity-oriented screening libraries where enhanced hydrogen bonding capacity is a discrete requirement. With 7 hydrogen-bond acceptors and a significantly lower logP (XLogP3-AA = 2.5) compared to its carbonyl counterparts, it uniquely samples a region of polar, targetable chemical space ideal for identifying new hits for proteases, phosphatases, or other 'hard-to-drug' targets with highly polar active sites [1].

Quote Request

Request a Quote for 2-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.